Phyllanthostatin A
CAS No.: 119767-19-0
Cat. No.: VC21337738
Molecular Formula: C29H30O13
Molecular Weight: 586.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 119767-19-0 |
---|---|
Molecular Formula | C29H30O13 |
Molecular Weight | 586.5 g/mol |
IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(acetyloxymethyl)-1-(1,3-benzodioxol-5-yl)-6,7-dimethoxynaphthalene-2-carboxylate |
Standard InChI | InChI=1S/C29H30O13/c1-13(31)38-11-16-6-15-8-19(36-2)20(37-3)9-17(15)23(14-4-5-18-21(7-14)40-12-39-18)24(16)28(35)42-29-27(34)26(33)25(32)22(10-30)41-29/h4-9,22,25-27,29-30,32-34H,10-12H2,1-3H3/t22-,25-,26+,27-,29+/m1/s1 |
Standard InChI Key | KQSAUOPDQAYSSQ-GPXXLQEOSA-N |
Isomeric SMILES | CC(=O)OCC1=C(C(=C2C=C(C(=CC2=C1)OC)OC)C3=CC4=C(C=C3)OCO4)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
SMILES | CC(=O)OCC1=C(C(=C2C=C(C(=CC2=C1)OC)OC)C3=CC4=C(C=C3)OCO4)C(=O)OC5C(C(C(C(O5)CO)O)O)O |
Canonical SMILES | CC(=O)OCC1=C(C(=C2C=C(C(=CC2=C1)OC)OC)C3=CC4=C(C=C3)OCO4)C(=O)OC5C(C(C(C(O5)CO)O)O)O |
Chemical Structure and Properties
Phyllanthostatin A is classified as both a lignan and a glycoside, featuring a complex molecular structure. It possesses a naphthalene core with various functional groups that contribute to its biological activity.
Molecular Characteristics
Phyllanthostatin A is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C29H30O13 |
Molecular Weight | 586.5 g/mol |
Chemical Classification | Lignan glycoside |
PubChem CID | 128959 |
The structure includes a naphthalene core with dimethoxy groups, a benzodioxole moiety, and a glucose component linked through an ester bond . The full IUPAC name of Phyllanthostatin A is [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(acetyloxymethyl)-1-(1,3-benzodioxol-5-yl)-6,7-dimethoxynaphthalene-2-carboxylate, highlighting its structural complexity .
Identification and Nomenclature
Phyllanthostatin A is known by several identifiers in various chemical databases:
Identifier | Value |
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CAS Registry Number | 119767-19-0 |
ChEBI ID | 8178 |
CHEMBL ID | 454500 |
Alternative Names | Phyllanthostatin A; DTXSID30152581 |
These identifiers aid researchers in accessing information about this compound across different scientific databases and literature .
Natural Sources and Isolation
Botanical Sources
Phyllanthostatin A has been isolated from specific plant species within the Phyllanthus genus of the Euphorbiaceae family:
Phyllanthus acuminatus, a Central American tree, is particularly notable as a source of Phyllanthostatin A and related compounds . The Euphorbiaceae family has a rich history of medicinal applications across different cultures, which has spurred interest in the bioactive compounds present in these plants .
Isolation and Structural Elucidation
The isolation of Phyllanthostatin A and related compounds typically involves extraction from plant material followed by various chromatographic techniques. The structure of Phyllanthostatin A was determined through spectroscopic methods, particularly high-resolution nuclear magnetic resonance (NMR) spectroscopy .
George R. Pettit and colleagues have conducted extensive work on the isolation and characterization of various phyllanthostatin compounds, including Phyllanthostatin A . Their research has established methods for high-performance liquid chromatography (HPLC) separation techniques specifically for Phyllanthus glycosides .
Related Compounds
The Phyllanthostatin Family
Phyllanthostatin A belongs to a family of related compounds found in Phyllanthus species:
These compounds share structural similarities with Phyllanthostatin A but differ in specific functional groups or sugar moieties, which may contribute to variations in their biological activities .
Biological Activities
Comparison with Related Compounds
While specific data on Phyllanthostatin A's anticancer activity is limited, related compounds have shown promising results:
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Phyllanthoside has demonstrated activity against the National Cancer Institute's P388 lymphocytic leukemia and exhibited "a curative level of activity" against murine B16 melanoma .
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Phyllanthostatin 6 has shown inhibitory effects against the murine P-388 lymphocytic leukemia cell line with an ED50 value of 0.35 μg/ml .
These findings suggest potential anticancer properties for the entire class of compounds, including Phyllanthostatin A.
Structural Features and Activity Relationships
The biological activity of Phyllanthostatin A and related compounds likely derives from their complex structure, which includes:
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A naphthalene core with methoxy substituents
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A benzodioxole moiety
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A glucose component
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Various functional groups including acetyloxymethyl and carboxylate groups
The presence of a glycoside moiety may enhance water solubility and affect the compound's bioavailability, while the aromatic portions may contribute to interactions with biological targets.
Current Research Status and Future Directions
Research Limitations
Despite the potential therapeutic value of Phyllanthostatin A, several limitations exist in the current research:
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Limited publications focusing specifically on Phyllanthostatin A's biological activities
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Incomplete understanding of its mechanism of action
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Few comparative studies with other anticancer agents
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Limited information on pharmacokinetics and toxicity profiles
Future Research Opportunities
Future research on Phyllanthostatin A could focus on:
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Comprehensive evaluation of its anticancer activity against diverse cancer cell lines
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Elucidation of its molecular targets and mechanism of action
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Structure-activity relationship studies to identify the essential structural features
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Development of semi-synthetic derivatives with enhanced activity or reduced toxicity
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Investigation of potential synergistic effects with established anticancer drugs
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